![molecular formula C5H9NO2 B2630074 5-methoxy-3,6-dihydro-2H-oxazine CAS No. 18596-80-0](/img/structure/B2630074.png)
5-methoxy-3,6-dihydro-2H-oxazine
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Description
5-Methoxy-3,6-dihydro-2H-1,4-oxazine is a chemical compound with the molecular formula C5H9NO2 . It has an average mass of 115.131 Da and a monoisotopic mass of 115.063332 Da . This compound is also known by its IUPAC name, 2H-1,4-Oxazine, 3,6-dihydro-5-methoxy- .
Synthesis Analysis
The synthesis of 3,6-dihydro-2H-1,2-oxazines has been a subject of research in recent years . One approach involves Diels–Alder chemistry starting with nitroso compounds and conjugated dienes . Another method involves the reaction of phenols, formaldehyde, and primary amines which on heating to 200 °C (~400 °F) polymerise to produce polybenzoxazine networks .Molecular Structure Analysis
The molecular structure of 5-methoxy-3,6-dihydro-2H-1,4-oxazine consists of one oxygen and one nitrogen atom in a cyclohexa-1,4-diene ring . This structure opens several possibilities for further functionalization including (stereoselective) transformations of the C=C bond and the reductive N–O bond cleavage leading to tetrahydro-1,2-oxazines and 1,4-amino alcohols .Physical And Chemical Properties Analysis
The physical and chemical properties of 5-methoxy-3,6-dihydro-2H-1,4-oxazine include a molecular formula of C5H9NO2, an average mass of 115.131 Da, and a monoisotopic mass of 115.063332 Da .Scientific Research Applications
Green Synthesis and Antimicrobial Applications
Green Synthesis and Tuberculosis Inhibition 5-methoxy-3,6-dihydro-2H-oxazine derivatives, specifically dihydro-2H-benzo[1,3]oxazine derivatives, have been synthesized and evaluated as growth inhibitors of Mycobacterium tuberculosis. The presence of nitro, chloro, and methoxy groups in these compounds significantly contributes to their antimycobacterial activity. Molecular docking studies suggest that these compounds potentially bind to the ribosomal A-site of M. tuberculosis, hinting at their mechanism of action in inhibiting bacterial growth (Kamble et al., 2014).
Chemical Synthesis and Reactivity
Confirmation and Synthesis of Dihydro-2H-[1,4]oxazine Derivatives The compound 2,3-dehydro-N-methylmorpholine, a derivative of 4-methyl-3,4-dihydro-2H-[1,4]oxazine, was confirmed as a degradation product of N-methylmorpholine-N-oxide. Its synthesis and reactivity were explored, offering insights into the chemical behavior and potential applications of these oxazine derivatives in various chemical reactions (Liebner et al., 2007).
Pharmacological Potential
Synthesis and Evaluation of Pharmacological Activities Dihydro-2H-oxazine derivatives, specifically pyrano[2,3-d]pyrimidine and pyrano[2,3-d]pyrimidine-5-one derivatives, were synthesized and evaluated for their chemical and pharmacological activities. These compounds demonstrated promising antioxidant and anticancer activities, indicating their potential as therapeutic agents (Mahmoud et al., 2017).
properties
IUPAC Name |
5-methoxy-3,6-dihydro-2H-1,4-oxazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2/c1-7-5-4-8-3-2-6-5/h2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDRWGEPHOPCAAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NCCOC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
18596-80-0 |
Source
|
Record name | 5-methoxy-3,6-dihydro-2H-oxazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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